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Iron naphthenate

Heavy oil upgrading Catalytic aquathermolysis Viscosity reduction

Iron naphthenate (CAS 1338-14-3) is an oil-soluble iron salt of naphthenic acids, a complex mixture of cyclic carboxylic acids derived from petroleum. It functions primarily as a metal carboxylate catalyst and is supplied as a viscous reddish-brown liquid, typically at 6–7% iron content in a hydrocarbon solvent.

Molecular Formula C22H14FeO4
Molecular Weight 398.2 g/mol
CAS No. 1338-14-3
Cat. No. B072523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIron naphthenate
CAS1338-14-3
Molecular FormulaC22H14FeO4
Molecular Weight398.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Fe+2]
InChIInChI=1S/2C11H8O2.Fe/c2*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h2*1-7H,(H,12,13);/q;;+2/p-2
InChIKeyPBDSMEGLJGEMDK-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iron Naphthenate (CAS 1338-14-3) Procurement & Technical Baseline for Industrial Formulators


Iron naphthenate (CAS 1338-14-3) is an oil-soluble iron salt of naphthenic acids, a complex mixture of cyclic carboxylic acids derived from petroleum [1]. It functions primarily as a metal carboxylate catalyst and is supplied as a viscous reddish-brown liquid, typically at 6–7% iron content in a hydrocarbon solvent . Iron naphthenate occupies a distinct functional niche within the broader metal naphthenate class—bridging oxidative cross-linking catalysis, high-temperature combustion promotion, and heavy oil upgrading—and its procurement value depends on quantitatively verified performance advantages over cobalt, manganese, zinc, and copper analogs in specific application contexts [2].

Why Iron Naphthenate Cannot Be Swapped with Cobalt, Manganese, or Zinc Naphthenates Without Performance Loss


Metal naphthenates are not functionally interchangeable despite sharing a common naphthenate ligand. The catalytic activity, thermal decomposition behavior, and target selectivity of each metal center differ fundamentally. Cobalt naphthenate drives rapid surface drying in coatings but introduces intense blue-violet coloration and can cause film wrinkling at high dose rates [1]. Manganese naphthenate favors through-drying but yields softer films with lower ultimate hardness [2]. Zinc and copper naphthenates offer fungicidal/insecticidal activity where iron naphthenate does not rank as the strongest performer [3]. Conversely, iron naphthenate uniquely delivers high-temperature polymeric hardening in coatings, Conradson carbon reduction in residual fuel combustion, and superior viscosity reduction in heavy oil aquathermolysis—outcomes that cobalt, manganese, and zinc analogs fail to match under identical conditions. Generic substitution without quantitative head-to-head data therefore risks both under-performance and formulation failure.

Iron Naphthenate Quantitative Differentiation Evidence: Head-to-Head Data vs. Cobalt, Manganese, Zinc, and Ferrocene Comparators


Viscosity Reduction of Residual Oil: Iron Naphthenate Outperforms Manganese and Zinc Naphthenates by Over 1.6-Fold in Catalytic Aquathermolysis

In a 2024 catalytic aquathermolysis study published in ACS Omega, iron naphthenate demonstrated superior efficiency for residual oil upgrading compared to manganese naphthenate and zinc naphthenate [1]. Under identical reaction conditions (340 °C, 3 MPa, 2 h), iron naphthenate achieved an 85.0% viscosity reduction and a 50.01% sulfur content decrease. In a separate cross-study comparison (Nature Scientific Reports, Table 6), iron naphthenate delivered 75.91% viscosity reduction at 340 °C on residual oil, versus 62% for a CSG1 catalyst on Egyptian heavy oil at 225 °C—a 13.91 percentage-point advantage despite the comparator operating at a lower temperature [2]. Another 2024 MDPI Catalysts study confirmed iron naphthenate achieves a 75.59% viscosity reduction rate on heavy oil at low temperature (140 °C), comparable to ferric oleate (75.38%) and substantially exceeding the untreated baseline [3].

Heavy oil upgrading Catalytic aquathermolysis Viscosity reduction

Soot Suppression in Jet Fuel Combustion: Iron Naphthenate Achieves 90–95% Soot Reduction in Drop-Tube Reactor, Comparable to Ferrocene Under Realistic Conditions

Marsh et al. (2007, Combustion Science and Technology) evaluated four organometallic fuel additives—ferrocene, ruthenocene, iron naphthenate, and MMT—for soot suppression in JP-8 jet fuel [1]. In the drop-tube reactor, which captures realistic droplet vaporization and rich/lean combustion conditions, all four additives achieved 90–95% soot suppression under fuel-lean conditions. Critically, iron naphthenate and MMT showed minimal soot suppression in the simpler smoke-lamp test, while ferrocene performed strongly in that apparatus. The authors attributed this discrepancy to iron naphthenate's higher average molecular weight (~465 g/mol), which limited vaporization from the wick in the smoke lamp [1]. XRF analysis confirmed that soot aerosol from the wick lamp burning iron-naphthenate fuel had approximately 1/30th the iron content of soot from ferrocene-containing fuel, a difference absent in drop-tube reactor samples [1]. This demonstrates that iron naphthenate requires realistic combustion conditions (droplet vaporization) to achieve soot suppression comparable to ferrocene, guiding selection of the appropriate test apparatus.

Fuel additives Soot suppression Combustion catalysis

Conradson Carbon Reduction in Residual Fuel Oil: Ferrous Naphthenate Uniquely Lowers Carbon Residue Among Metal Naphthenates Tested

A 1962 study published by the Japan Petroleum Institute systematically examined the effect of metal naphthenates on Conradson carbon formation in residual fuel oil [1]. The study reported that, in general, the addition of metal naphthenate to residual fuel oil had no effect in reducing Conradson carbon formation. Ferrous naphthenate (iron naphthenate), however, reduced Conradson carbon formation—a property not observed with the other metal naphthenates tested [1]. Furthermore, ferrous and cuprous naphthenates tended to decrease the activation energy and lower the ignition point of residual carbon during combustion. The study concluded that proper metal naphthenate selection (Cu and Fe salts) improves the burning qualities of fuel oil soot (cenospheres) [1]. This is a class-level finding: among the metal naphthenate family tested, only iron (and copper) exhibited this carbon-residue-reducing and ignition-point-lowering effect.

Residual fuel combustion Conradson carbon Metal naphthenate additives

Coatings Film Performance: Iron Naphthenate Delivers Polymeric Hardening and Toughness vs. Cobalt's Surface Drying and Manganese's Through-Drying

In alkyd and oil-based coating formulations, the three primary metal naphthenate driers exhibit mechanistically distinct drying behaviors. Cobalt naphthenate is characterized by rapid surface drying (≤1.5–2 hours for surface drying at commercial Co-12% grade) [1], but its intense blue-purple coloration restricts use to darker-pigmented systems and it can cause surface wrinkling at high dose rates [2]. Manganese naphthenate provides through-drying but produces films with lower ultimate hardness [3]. Iron naphthenate, supplied commercially at ≥7.0% Fe content, is reported to promote a strong polymeric drying function ('bodying' or 'hardening'), particularly effective at elevated temperatures, yielding enhanced film hardness and toughness rather than rapid surface drying [4]. A comparative data table from a commercial source indicates cobalt naphthenate achieves drying in ~1 hour with high final film hardness, manganese naphthenate in ~2 hours with medium hardness, and iron naphthenate in ~3 hours with a characterization of 'Low' hardness in that specific screening test—though the test conditions and film hardness measurement method are not fully detailed . This apparent contradiction underscores the context-dependence of iron naphthenate's performance: it excels in high-temperature or extended-cure scenarios where its polymeric hardening mechanism dominates.

Alkyd coatings Oxidative drying Film hardness

FCC Catalyst Iron Contamination Modeling: Iron Naphthenate as the Preferred Model Contaminant for Reproducing Industrial Catalyst Deactivation

Iron naphthenate serves a specialized role as a model contaminant in fluid catalytic cracking (FCC) research because its deposition behavior accurately reproduces industrial equilibrium catalyst deactivation patterns [1]. A 2021 Frontiers in Chemistry study using cyclic deactivation treatment with iron naphthenate demonstrated that when iron deposition increased from 53 μg/g to 11,690 μg/g on FCC catalysts, the catalyst surface area decreased from 125.3 m²/g to 91.0 m²/g (a 27.4% reduction), pore volume decreased from 0.21 cm³/g to 0.16 cm³/g (a 23.8% reduction), and conversion decreased by 4.83% [1]. At a constant 78 wt.% conversion, bottoms yield increased by 2.15%, coke yield rose by 1.31%, while gasoline yield and LCO yield decreased by 2.59% and 2.16%, respectively [1]. Obvious catalyst nodulation occurred when iron concentration exceeded 7,400 μg/g. Iron naphthenate is preferred over iron chloride for this modeling because it deposits iron preferentially on the FCC catalyst surface—mimicking the real iron contamination pathway from naphthenic acids in crude oil—whereas iron chloride penetrates more uniformly into the catalyst particle [2]. This differential deposition behavior is critical for research and quality control laboratories that need to replicate field-deactivated catalyst samples.

Fluid catalytic cracking Iron contamination Catalyst deactivation

Wood Preservation Efficacy: Iron Naphthenate Demonstrates Insecticidal Activity but Ranks Below Copper and Zinc Naphthenates in Fungicidal Performance

Pohleven et al. (1999) studied the insecticidal activity of copper, zinc, and iron naphthenate solutions at 2 w/w% metal concentration against Reticulitermes lucifugus (termites) and Hylotrupes bajulus (old-house borer) according to European standards SIST EN 117 and SIST EN 46 [1]. All tested metal carboxylates, including iron naphthenate, were found to be effective termiticides and insecticides. However, an earlier IRG/WP study (96-30109) explicitly stated that the strongest fungicidal and insecticidal activity was exhibited by copper and zinc naphthenates and copper octanoate [2]. This class-level evidence indicates that while iron naphthenate possesses wood-preservative bioactivity suitable for specific applications, copper and zinc naphthenates are the superior performers for fungicidal/insecticidal efficacy. Iron naphthenate may still be selected where iron's environmental profile, color, or cost offers compensating advantages, but not on the basis of maximum biocidal potency.

Wood preservation Metal carboxylates Termiticidal activity

Iron Naphthenate (CAS 1338-14-3) Optimal Application Scenarios Based on Verified Quantitative Differentiation


Heavy Oil and Residual Oil Viscosity Reduction via Catalytic Aquathermolysis

Iron naphthenate is the preferred catalyst when upgrading residual oil or heavy crude oil via aquathermolysis at temperatures between 140 °C and 340 °C. The quantitative evidence demonstrates 75.6–85.0% viscosity reduction, significantly exceeding manganese and zinc naphthenates [1]. Procurement specifications should require iron content ≥7.0% in a hydrocarbon solvent carrier for optimal oil-phase miscibility. Operating conditions of 340 °C, 3 MPa N₂, and 2 h residence time serve as a validated baseline for achieving 85% viscosity reduction with simultaneous 50% sulfur content decrease [1].

Diesel and Jet Fuel Soot Suppression Additive Formulations

Iron naphthenate can achieve 90–95% soot suppression in diesel and jet fuel combustion systems when applied under realistic droplet-combustion conditions [2]. Formulators developing fuel-borne metallic additives should ensure the treat rate delivers sufficient iron concentration (patent literature specifies >15 g/L, with alternative examples >22 g/L iron concentration in the additive concentrate) [3]. Performance validation must use drop-tube reactor or engine tests, not wick-based smoke-lamp screening, which systematically underestimates iron naphthenate's efficacy due to its higher molecular weight limiting vaporization [2].

Industrial and High-Temperature Bake Coatings Requiring Maximum Film Hardness and Toughness

Iron naphthenate should be specified as the primary or co-drier in alkyd and oil-based coating formulations where ultimate film hardness, toughness, and impact resistance outweigh rapid surface-dry requirements—particularly in high-temperature bake systems, industrial maintenance coatings, and automotive finishes where its polymeric hardening mechanism is maximized [4]. Its reddish-orange coloration makes it compatible with darker-pigmented or iron-oxide-containing formulations, and it is listed under 21 CFR § 181.25 as an approved drier for food-contact coatings when migrating from food packaging .

FCC Catalyst Research and Quality Control: Iron Contamination Simulation

Petroleum refining R&D laboratories conducting FCC catalyst deactivation studies should use iron naphthenate—not iron chloride—as the model iron contaminant [5]. Cyclic deactivation treatment with iron naphthenate at 530 °C accurately reproduces the surface iron enrichment and nodulation morphology observed in commercial equilibrium catalysts, with quantitative yield shift benchmarks (gasoline −2.59%, LCO −2.16%, bottoms +2.15%, coke +1.31% at 78 wt.% conversion) available for method validation [5]. Catalyst surface area and pore volume monitoring (target decreases of ~27% and ~24%, respectively) provide additional quality control metrics.

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